molecular formula C11H10O4 B14715450 2-Oxo-3-phenyloxolane-3-carboxylic acid CAS No. 19340-59-1

2-Oxo-3-phenyloxolane-3-carboxylic acid

Cat. No.: B14715450
CAS No.: 19340-59-1
M. Wt: 206.19 g/mol
InChI Key: OTTUTEPQQUSVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-phenyloxolane-3-carboxylic acid is a chemical compound with a unique structure that includes an oxolane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with glyoxylic acid in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Oxo-3-phenyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Similar structure with a pyrrolidine ring instead of an oxolane ring.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a pyrrole ring and a phenylamide group.

Uniqueness

2-Oxo-3-phenyloxolane-3-carboxylic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

19340-59-1

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-oxo-3-phenyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-9(13)11(6-7-15-10(11)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)

InChI Key

OTTUTEPQQUSVLH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.